Trimethyl[(nonadec-18-yn-9-yl)oxy]silane
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Overview
Description
Trimethyl[(nonadec-18-yn-9-yl)oxy]silane is an organosilicon compound with the molecular formula C22H44OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a nonadec-18-yn-9-yloxy moiety. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(nonadec-18-yn-9-yl)oxy]silane typically involves the reaction of nonadec-18-yn-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(nonadec-18-yn-9-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Alkenes, alkanes
Substitution: Various functionalized silanes
Scientific Research Applications
Trimethyl[(nonadec-18-yn-9-yl)oxy]silane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mechanism of Action
The mechanism of action of Trimethyl[(nonadec-18-yn-9-yl)oxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, used as a reducing agent.
Triphenylsilane: Contains phenyl groups, used in organic synthesis as a hydride donor.
Uniqueness
Trimethyl[(nonadec-18-yn-9-yl)oxy]silane is unique due to its long alkyne chain, which imparts distinct physical and chemical properties. This compound’s ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.
Properties
CAS No. |
832727-11-4 |
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Molecular Formula |
C22H44OSi |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
trimethyl(nonadec-18-yn-9-yloxy)silane |
InChI |
InChI=1S/C22H44OSi/c1-6-8-10-12-14-15-17-19-21-22(23-24(3,4)5)20-18-16-13-11-9-7-2/h1,22H,7-21H2,2-5H3 |
InChI Key |
OXQVFGCKVFOWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC#C)O[Si](C)(C)C |
Origin of Product |
United States |
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